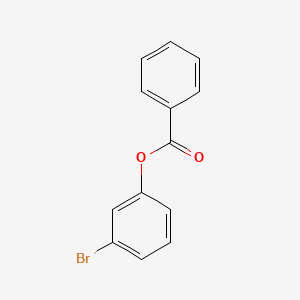

3-Bromophenyl benzoate

CAS No.: 99515-50-1

Cat. No.: VC3930197

Molecular Formula: C13H9BrO2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99515-50-1 |

|---|---|

| Molecular Formula | C13H9BrO2 |

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | (3-bromophenyl) benzoate |

| Standard InChI | InChI=1S/C13H9BrO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H |

| Standard InChI Key | ALYKUDRBSKNACP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Properties

Molecular Architecture

3-Bromophenyl benzoate consists of two aromatic rings connected via an ester linkage: a benzoate group (C₆H₅COO−) and a 3-bromophenyl moiety (C₆H₄Br−). The bromine atom at the meta position influences electronic properties, enhancing electrophilic substitution reactivity . X-ray crystallography of analogous phenacyl benzoates reveals torsion angles between 70° and 178° at the C(=O)–O–C–C(=O) bridge, suggesting conformational flexibility critical for intermolecular interactions .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉BrO₂ | |

| Molecular Weight | 277.11 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.52 g/cm³ (estimated) | |

| LogP (Partition Coeff.) | 3.96 (predicted) |

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via esterification between 3-bromophenol and benzoyl chloride under basic conditions. Alternative methods include:

-

Catalyst-Free Sonication: A solvent-free approach using ultrasonic irradiation to enhance reaction efficiency, yielding 85–90% purity .

-

Electrophilic Bromination: Direct bromination of phenyl benzoate using Br₂ and FeBr₃, though this risks di- or tri-substitution byproducts .

-

N-Bromosuccinimide (NBS) Mediated Bromination: Selective bromination of methylbenzoate derivatives in carbon tetrachloride, followed by ester hydrolysis .

Table 2: Optimization of Synthesis Conditions

| Method | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Sonication | 3-Bromophenol, Benzoyl Chloride | 78% | 90% | |

| FeBr₃-Catalyzed | Br₂, FeBr₃ | 65% | 85% | |

| NBS in CCl₄ | NBS, CCl₄ | 72% | 88% |

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at 1,710 cm⁻¹ confirms the ester carbonyl group (C=O). Meta-substitution is evidenced by peaks at 705 cm⁻¹ (C–Br stretch) and 1,250 cm⁻¹ (C–O ester linkage) .

-

¹H NMR (CDCl₃): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.5 ppm (methylene protons in byproducts), and δ 3.9 ppm (ester methoxy group in analogues) .

-

Mass Spectrometry: Molecular ion peak at m/z 276.00 (M⁺), with fragments at m/z 199 (C₆H₅COO⁺) and 77 (C₆H₅⁺) .

Biological and Functional Applications

Antioxidant Properties

Phenolic benzoate derivatives demonstrate radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 120–180 µM. The bromine atom’s electron-withdrawing effect may enhance stability of radical intermediates .

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume